4-Methoxyphenyl 4'-(3-Butenyloxy)benzoat

Übersicht

Beschreibung

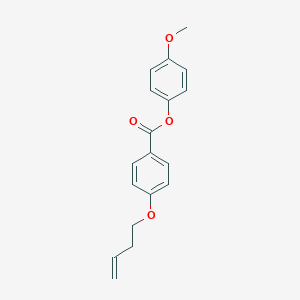

4-Methoxyphenyl 4’-(3-butenyloxy)benzoate is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.3331 g/mol . This compound is known for its unique structure, which includes a methoxyphenyl group and a butenyloxybenzoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl 4’-(3-butenyloxy)benzoate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Photoluminescence Studies: The compound’s structure allows it to be used in studies involving photoluminescence, particularly in lanthanide complexes.

Fluorescent Probes: Derivatives of this compound are used in the development of fluorescent probes for sensing pH and metal cations.

Antibacterial Activity: Some derivatives have shown potential antibacterial activity against certain mycobacteria.

Liquid Crystal Properties: The compound exhibits stable nematic phases and promotes mesophases in liquid crystals.

Vorbereitungsmethoden

The synthesis of 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate typically involves the esterification of 4-methoxyphenol with 4-(3-butenyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

4-Methoxyphenyl 4’-(3-butenyloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the butenyloxy group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate depends on its specific application. In photoluminescence studies, the compound interacts with lanthanide ions to enhance luminescence properties. In antibacterial applications, it may interfere with bacterial cell wall synthesis or function, leading to bacterial cell death. The exact molecular targets and pathways involved can vary based on the specific derivative and application.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate include:

4-Methoxyphenyl 4’-(2-butenyloxy)benzoate: Similar structure but with a different position of the butenyloxy group.

4-Methoxyphenyl 4’-(3-propenyloxy)benzoate: Similar structure but with a propenyloxy group instead of a butenyloxy group.

4-Methoxyphenyl 4’-(3-butenyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

The uniqueness of 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate lies in its specific combination of functional groups, which imparts unique chemical and physical properties, making it suitable for a variety of applications in scientific research.

Biologische Aktivität

4-Methoxyphenyl 4'-(3-butenyloxy)benzoate is a compound of increasing interest due to its diverse biological activities and potential applications in various fields, including pharmacology and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 298.34 g/mol

- CAS Number : 76487-56-4

- IUPAC Name : 4-methoxyphenyl 4-(but-3-en-1-yloxy)benzoate

The compound features a methoxy group and a butenyloxy group attached to a benzoate structure, contributing to its unique chemical properties. Its synthesis typically involves the esterification of 4-methoxyphenol with 4-(3-butenyloxy)benzoic acid using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane .

The biological activity of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate can be attributed to several mechanisms:

- Antibacterial Activity : The compound exhibits significant antibacterial properties, particularly against specific mycobacteria. This is believed to involve interference with bacterial cell wall synthesis, which is crucial for bacterial survival and proliferation .

- Interaction with Lanthanide Ions : Research indicates that the compound can enhance luminescence properties when interacting with lanthanide ions, which may have implications in photoluminescence studies and sensor applications.

- Influence on Cellular Mechanisms : The compound has been shown to impact various cellular functions, including cell signaling pathways and gene expression profiles. This suggests potential uses in therapeutic contexts where modulation of these pathways is beneficial.

Biological Activity Summary Table

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various derivatives of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate, researchers found that certain derivatives exhibited potent activity against Mycobacterium tuberculosis. The mechanism was linked to the inhibition of mycolic acid synthesis, essential for maintaining the integrity of the bacterial cell wall. Quantitative assays demonstrated a dose-dependent response, highlighting the potential for developing new antibacterial agents from this compound.

Case Study 2: Effects on Silkworm Larvae

Another study focused on the effects of this compound on silkworm larvae (Bombyx mori). Larvae were treated with varying concentrations, leading to observable changes in behavior, growth rates, and pigmentation. Notably, treated larvae underwent premature metamorphosis compared to control groups. This suggests that the compound may influence hormonal pathways involved in development.

Research Findings

Recent investigations into the biological activity of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate have revealed promising results:

- Antibacterial Studies : Derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial potential.

- Cytotoxicity Assessments : In vitro studies demonstrated that specific concentrations could induce apoptosis in cancer cell lines while sparing normal cells, suggesting therapeutic applications in oncology.

- Liquid Crystal Applications : The compound's ability to form liquid crystalline phases has been characterized using polarized light microscopy and differential scanning calorimetry, indicating its potential use in display technologies.

Eigenschaften

IUPAC Name |

(4-methoxyphenyl) 4-but-3-enoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h3,5-12H,1,4,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPLNUIZUUBDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227291 | |

| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76487-56-4 | |

| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate impact the mechanical adaptability of the modified silicone rubber?

A2: The research shows that incorporating 0.7 mol % of a liquid crystal, including MBB, into the silicone rubber leads to a decrease in the energy dissipation ratio compared to unmodified silicone rubber (MQ) and another modified version (3CCV-MQ) []. While this suggests that MBB contributes to changes in mechanical adaptability, further research is needed to understand the specific mechanisms and optimize its concentration for desired performance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.